molecular formula C9H6BrNO2 B13114687 3-Amino-7-bromo-2H-chromen-2-one

3-Amino-7-bromo-2H-chromen-2-one

Cat. No.: B13114687
M. Wt: 240.05 g/mol
InChI Key: FAMBBYHPCGKKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-bromo-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-2H-chromen-2-one typically involves the bromination of 3-amino-2H-chromen-2-one. One common method is the reaction of 3-amino-2H-chromen-2-one with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-bromo-2H-chromen-2-one is unique due to the presence of both amino and bromo substituents on the coumarin core. This combination of functional groups enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-amino-7-bromochromen-2-one

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,11H2

InChI Key

FAMBBYHPCGKKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.